7-Chloroisoquinoline-3-carboxylic acid

Vue d'ensemble

Description

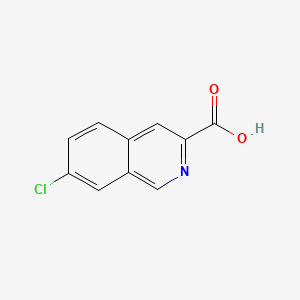

7-Chloroisoquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinoline-3-carboxylic acid typically involves the use of isoquinoline derivatives. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and isomers .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

7-Chloroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Chloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

7-Chloroisoquinoline-3-carboxylic acid hydrochloride: An isoquinoline derivative used in the preparation of potent factor Xa inhibitors.

Isoquinoline derivatives: These compounds share a similar core structure and are used in various applications, including drug development and industrial processes.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Activité Biologique

7-Chloroisoquinoline-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a chlorine atom at the 7-position of the isoquinoline ring and a carboxylic acid functional group. This specific substitution pattern contributes to its distinct chemical and biological properties, enhancing its reactivity and solubility compared to other isoquinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The compound's mechanism likely involves interference with bacterial cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly melanoma cells. The compound appears to exert its effects by inhibiting RAF1 kinase, a protein overexpressed in many melanoma cases. This inhibition leads to reduced cell viability and proliferation, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. In the context of cancer, the inhibition of RAF1 kinase disrupts downstream signaling necessary for tumor growth and survival .

Additionally, preliminary studies suggest that this compound may modulate opioid receptors, indicating a possible role in pain management or addiction therapy. Its selective binding affinity could make it a candidate for developing new analgesics with fewer side effects compared to traditional opioids .

Case Study: Anticancer Efficacy

A study conducted on melanoma cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against melanoma .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to evaluate antibacterial efficacy, revealing promising results that warrant further exploration in clinical settings.

Propriétés

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXONRGTPXMCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591224 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234098-55-6 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.